molecular formula C11H6BrF3O2 B13728527 6-Bromo-2-trifluoroacetyl-1-indanone

6-Bromo-2-trifluoroacetyl-1-indanone

Cat. No.: B13728527
M. Wt: 307.06 g/mol
InChI Key: UNFUXZXFEWGFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Bromo-2-trifluoroacetyl-1-indanone can be achieved through several methods. One common approach involves the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . Another method involves the bromination of 6-methoxy-3-phenyl-1-indanone in diethyl ether . Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Bromo-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Bromo-2-trifluoroacetyl-1-indanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroacetyl group, which can impart different chemical and biological properties compared to other indanone derivatives.

Properties

Molecular Formula

C11H6BrF3O2

Molecular Weight

307.06 g/mol

IUPAC Name

6-bromo-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H6BrF3O2/c12-6-2-1-5-3-8(9(16)7(5)4-6)10(17)11(13,14)15/h1-2,4,8H,3H2

InChI Key

UNFUXZXFEWGFLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.